molecular formula C10H8F3IOS B14063427 1-(2-Iodo-6-(trifluoromethylthio)phenyl)propan-2-one

1-(2-Iodo-6-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14063427
M. Wt: 360.14 g/mol
InChI Key: DRDXNUNHRKZEBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Iodo-6-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H8F3IOS and a molecular weight of 360.13 g/mol This compound is characterized by the presence of an iodine atom, a trifluoromethylthio group, and a propan-2-one moiety attached to a phenyl ring

Preparation Methods

The synthesis of 1-(2-Iodo-6-(trifluoromethylthio)phenyl)propan-2-one typically involves the introduction of the iodine and trifluoromethylthio groups onto the phenyl ring, followed by the formation of the propan-2-one moiety. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Iodo-6-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Iodo-6-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing iodine and trifluoromethylthio groups.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the development of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Iodo-6-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group is known to enhance the lipophilicity and metabolic stability of the compound, potentially increasing its bioavailability and efficacy. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins .

Comparison with Similar Compounds

1-(2-Iodo-6-(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:

    1-(2-Bromo-6-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but with a bromine atom instead of iodine.

    1-(2-Iodo-6-(trifluoromethylsulfonyl)phenyl)propan-2-one: Contains a trifluoromethylsulfonyl group instead of trifluoromethylthio.

    1-(2-Iodo-6-(trifluoromethyl)phenyl)propan-2-one: Lacks the sulfur atom in the trifluoromethyl group.

Properties

Molecular Formula

C10H8F3IOS

Molecular Weight

360.14 g/mol

IUPAC Name

1-[2-iodo-6-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8F3IOS/c1-6(15)5-7-8(14)3-2-4-9(7)16-10(11,12)13/h2-4H,5H2,1H3

InChI Key

DRDXNUNHRKZEBX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC=C1I)SC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.